リンゴ酸一カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

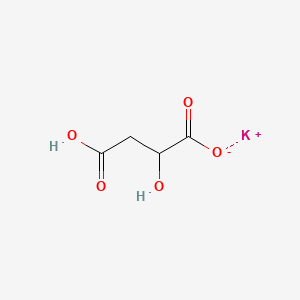

Monopotassium malate, also known as potassium hydrogen malate, is a potassium salt of malic acid. It is commonly used as an acidity regulator and buffering agent in the food industry. The compound appears as a white crystalline powder with a slightly acidic taste but no odor. It is highly soluble in water and is often used in processed foods, beverages, and various industrial applications .

科学的研究の応用

作用機序

Target of Action

Monopotassium malate, a potassium salt of malic acid, primarily targets the acid-base balance in various food and beverage products . It acts as an acidity regulator or acidifier, helping to maintain the pH of the product . In the context of plant physiology, it plays a role in the transport of potassium from leaves to roots .

Mode of Action

Monopotassium malate interacts with its targets by donating its potassium ion, which is readily absorbed by the target. In food and beverage products, it releases its potassium ion and the remaining malate ion contributes to the acidity of the product . In plants, the compound oxidizes to potassium carbonate at the root, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .

Result of Action

The primary result of monopotassium malate’s action is the regulation of acidity in food and beverage products . This can enhance the taste and stability of these products. In plants, it aids in the transport of potassium, an essential nutrient for plant growth and development .

生化学分析

Biochemical Properties

Monopotassium malate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The interconversion of malate and oxaloacetate mediated by malate dehydrogenases requires oxidation/reduction of NAD(P)H/NAD(P)+ . Therefore, the trafficking of monopotassium malate serves to transport reducing equivalents, a process termed the 'malate shuttle’ .

Cellular Effects

Monopotassium malate influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of plant cells, malate functions as a redox carrier and metabolic intermediate . It can be shuttled across membranes through translocators .

Molecular Mechanism

Monopotassium malate exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression. For example, malate dehydrogenases mediate the interconversion of malate and oxaloacetate, which requires the oxidation/reduction of NAD(P)H/NAD(P)+ .

Temporal Effects in Laboratory Settings

The effects of monopotassium malate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the breakdown of malate was rapid in all soils with a half-life of approximately 1.7 hours .

Metabolic Pathways

Monopotassium malate is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, malate is a C4 dicarboxylic acid and is involved in a number of metabolic pathways, including the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles in plants and algae .

Transport and Distribution

Monopotassium malate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, malate can be shuttled across membranes through translocators .

準備方法

Synthetic Routes and Reaction Conditions: Monopotassium malate can be synthesized by reacting malic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled pH of around 7 to 8 and a temperature range of 50 to 70°C. The resulting solution is then filtered, dried, and purified to obtain monopotassium malate .

Industrial Production Methods: In industrial settings, monopotassium malate is produced by mixing malic acid with an equimolar amount of potassium ion in water. The pH of the solution is adjusted to no more than 6.8 to initiate crystallization. The mixture is then allowed to stand until it reaches liquid-solid equilibrium, and the resultant crystals are collected and dried .

化学反応の分析

Types of Reactions: Monopotassium malate undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where the malate ion is replaced by other ions or molecules.

Common Reagents and Conditions:

Oxidation: Malate dehydrogenase, NAD+.

Reduction: Malate dehydrogenase, NADH.

Substitution: Various ions or molecules depending on the desired product.

Major Products Formed:

Oxaloacetate: Formed during the oxidation of monopotassium malate.

類似化合物との比較

Monopotassium malate can be compared with other similar compounds such as:

Dipotassium malate: Another potassium salt of malic acid, used similarly as an acidity regulator and buffering agent.

Monopotassium phosphate: Used as a fertilizer and buffering agent, but differs in its chemical composition and specific applications.

Sodium malate: A sodium salt of malic acid, used in similar applications but with different solubility and reactivity properties.

Uniqueness: Monopotassium malate is unique in its specific role in metabolic pathways and its high solubility in water, making it particularly useful in various industrial and scientific applications .

特性

CAS番号 |

4675-64-3 |

|---|---|

分子式 |

C4H6KO5 |

分子量 |

173.19 g/mol |

IUPAC名 |

potassium;2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |

InChIキー |

VXUDZHAEAWUUPX-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[K+] |

正規SMILES |

C(C(C(=O)O)O)C(=O)O.[K] |

Key on ui other cas no. |

4675-64-3 |

関連するCAS |

4675-64-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)

![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)

![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)

![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)